molecular formula C5H4FN B146971 3-Fluoropyridine CAS No. 372-47-4

3-Fluoropyridine

Cat. No. B146971
CAS RN: 372-47-4
M. Wt: 97.09 g/mol
InChI Key: CELKOWQJPVJKIL-UHFFFAOYSA-N
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Description

3-Fluoropyridine is a fluorinated pyridine derivative that is of significant interest in the field of medicinal chemistry and materials science due to its unique chemical properties and potential applications. The presence of the fluorine atom at the third position of the pyridine ring can influence the electronic structure and reactivity of the molecule, making it a valuable building block for various chemical syntheses.

Synthesis Analysis

The synthesis of 3-fluoropyridine derivatives has been explored through various methods. One approach involves the fluorodenitration of nitropyridines using tetrabutylammonium fluoride (TBAF) under mild conditions, which is particularly effective for 2- or 4-nitro-substituted pyridines . Another method described is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to yield diversely substituted 3-fluoropyridines . Additionally, the synthesis of aminomethylated 3-fluoropyrrolidines has been reported, which are useful as bifunctional building blocks for fluorinated pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of 3-fluoropyridine has been studied using various spectroscopic techniques. The first electronically excited state and its ionic structure have been investigated through resonance-enhanced multiphoton ionization (REMPI), mass-analyzed threshold ionization (MATI), and vacuum-ultraviolet (VUV) MATI spectroscopy. These studies have provided insights into the vibronic structure of the molecule and the effects of meta-fluorine substitution .

Chemical Reactions Analysis

3-Fluoropyridine serves as a versatile intermediate for various chemical reactions. For instance, it has been used in halogen dance reactions to synthesize pentasubstituted pyridines with desired functionalities . Regioselective amidomethylation of 4-chloro-3-fluoropyridine has been achieved through metallation and Minisci-type reactions, offering a pathway to synthesize 2-amidomethylated pyridines . Furthermore, the synthesis of N-fluoropyridinium salts has been explored, which are stable compounds with potential applications in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine derivatives are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and electronic properties. The high fluorescence quantum yield of certain fluorophores derived from pyridine indicates potential applications in materials science . The stability of N-fluoropyridinium salts, for example, depends on the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring .

Scientific Research Applications

Medical Imaging Applications

3-Fluoropyridine derivatives, such as fluorine-18 labelled fluoropyridines, have significant applications in medical imaging, specifically in Positron Emission Tomography (PET). These compounds, including [18F]3F4AP, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis 4-aminopyridine (4AP), are under investigation as PET tracers for demyelination. They offer a more stable alternative for radiotracers compared to other positions on the pyridine ring due to the stability of the 3-fluoro position (Carroll, Nairne, & Woodcraft, 2007); (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).

Spectroscopy and Physical Chemistry

The electronic absorption spectrum and excited state dipole moment of 3-fluoropyridine have been studied, indicating distinct transitions and dipole moments, providing insights into its chemical behavior in different states (Medhi & Medhi, 1990). Additionally, investigations into the electronically excited and ionic ground state of 3-fluoropyridine have revealed specific vibronic structures and energies, contributing to a deeper understanding of its chemical and physical properties (Helle, Raeker, & Grotemeyer, 2022).

Chemical Reactions and Synthesis

3-Fluoropyridine's role in various chemical reactions has been explored, such as its deprotonation using lithium magnesates, which is useful in organic synthesis and creating new chemical compounds (Awad et al., 2004). The compound has been used in the synthesis of fluorinated pyridine derivatives, contributing to the development of new materials and pharmaceuticals (Timperley et al., 2005).

Quantum Chemical Studies

Quantum chemical studies have been conducted on 3-fluoropyridine, including its metallation regioselectivity and reaction mechanisms. These studies provide valuable insights into its chemical behavior and potential applications in more complex chemical syntheses (Marsais & Quéguiner, 1983).

Microwave Spectroscopy

Microwave rotational spectra and structures of 3-fluoropyridine have been analyzed, offering detailed information on its molecular geometry and electronic structure. Such studies are crucial in understanding the fundamental properties of the molecule, which can influence its applications in various fields (van Dijk, Sun, & van Wijngaarden, 2012).

Safety And Hazards

3-Fluoropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling 3-Fluoropyridine .

Future Directions

The future directions of 3-Fluoropyridine research could involve further investigation of its electronic structure and the development of eco-friendly solvent-processed organic solar cells .

properties

IUPAC Name

3-fluoropyridine
Source PubChem
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InChI

InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELKOWQJPVJKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN
Source PubChem
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DSSTOX Substance ID

DTXSID10190688
Record name 3-Fluoropyridine
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Molecular Weight

97.09 g/mol
Source PubChem
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Product Name

3-Fluoropyridine

CAS RN

372-47-4
Record name 3-Fluoropyridine
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Record name 3-Fluoropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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